
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, also known as 2R-TNPA, is a chiral amine that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is not fully understood, but it is believed to act as a chiral auxiliary by facilitating the formation of chiral compounds in asymmetric synthesis. As a ligand in asymmetric catalysis, it is believed to interact with metal ions to form chiral complexes that catalyze the reaction. In studies investigating its potential therapeutic applications, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to interact with various proteins and receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, modulate neurotransmitter release in the brain, and regulate insulin secretion in the pancreas. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine in lab experiments is its chiral nature, which allows for the formation of chiral compounds with high enantiomeric purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may be difficult to obtain high yields of the desired product in some reactions, and its use may be limited by its cost and availability.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, including its use in the synthesis of new chiral compounds for use in drug development and as a tool for investigating the mechanisms of various biological processes. It may also be studied further for its potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases. Additionally, new methods for synthesizing (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine may be developed to improve its yield and reduce its cost.
Synthesemethoden
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been achieved through different methods, including the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and the reductive amination of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal. The reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol group, followed by the reduction of the double bond to form the amine. The reductive amination of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal involves the reaction of the aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been used in scientific research as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of various compounds. It has also been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12H,4,6,8-9,14H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZQWNCEBEGEL-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

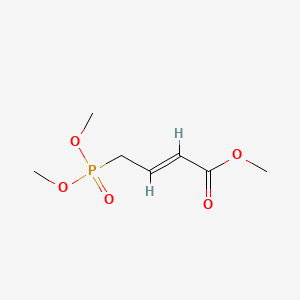
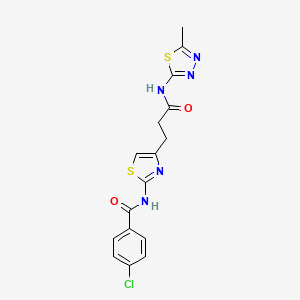
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2620156.png)

![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)
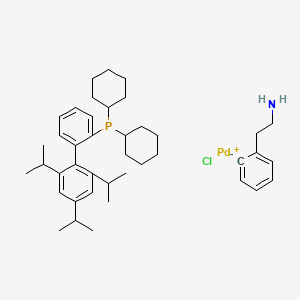
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2620164.png)
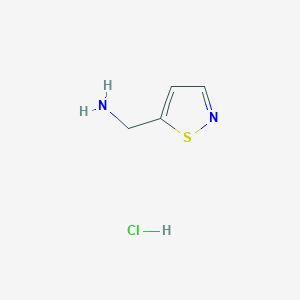
![2-(4-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620171.png)


![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2620175.png)
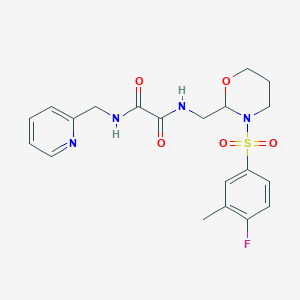
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one](/img/structure/B2620177.png)